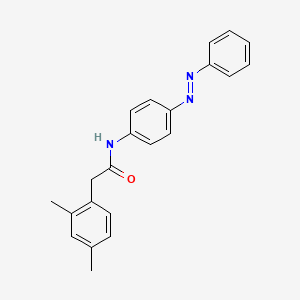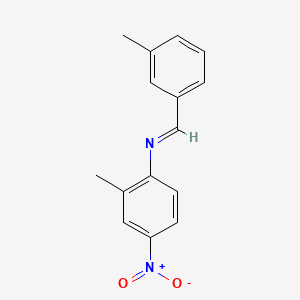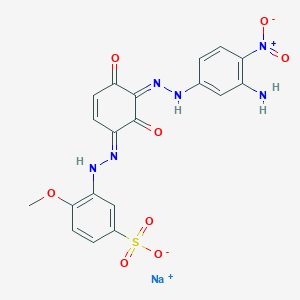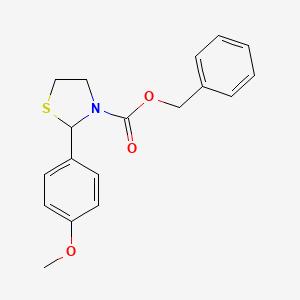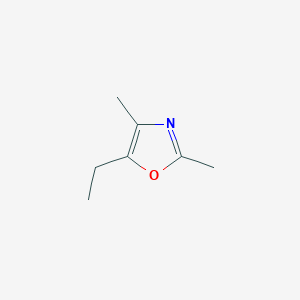
5-Ethyl-2,4-dimethyloxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2,4-dimethyloxazole is an organic compound belonging to the oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. Its molecular formula is C7H11NO, and it has a molecular weight of 125.1683 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2,4-dimethyloxazole can be achieved through several methods. One common approach involves the condensation of serine with an aldehyde, followed by oxidation of the resulting oxazolidine intermediate . Another method includes the use of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes in the presence of a quaternary ammonium hydroxide ion exchange resin, resulting in high yields and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed direct arylation and alkenylation of oxazoles is also a notable method in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2,4-dimethyloxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: It can undergo substitution reactions, particularly at the C-5 position, with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as iodine and copper nitrate.
Reducing agents: Such as lithium aluminum hydride.
Electrophiles: Such as aryl and heteroaryl bromides, chlorides, and iodides.
Major Products Formed
The major products formed from these reactions include oxazole carboxylic acids, alcohols, amines, and substituted oxazoles .
Scientific Research Applications
5-Ethyl-2,4-dimethyloxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Ethyl-2,4-dimethyloxazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and biofilm formation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Ethyl-2,4-dimethyloxazole include:
- 2,4-Dimethyl-5-ethyloxazole
- 4-Ethyl-2,5-dimethyloxazole
- 2,5-Disubstituted oxazole-4-carboxylic acids
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
33318-74-0 |
|---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
5-ethyl-2,4-dimethyl-1,3-oxazole |
InChI |
InChI=1S/C7H11NO/c1-4-7-5(2)8-6(3)9-7/h4H2,1-3H3 |
InChI Key |
XOOCKFZHDAFKNK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(O1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-Chloro-7',8'-dihydro-5'H-spiro[[1,3]dioxolane-2,6'-quinazoline]](/img/structure/B14173245.png)
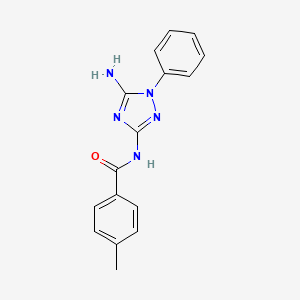
![4-Methyl-6-phenyl-3-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B14173262.png)
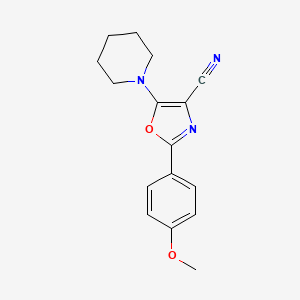
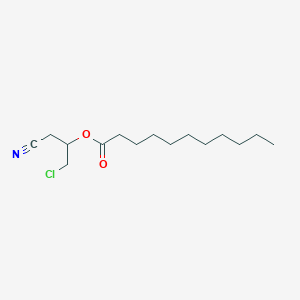
![N-[3-(decanoylamino)propyl]decanamide](/img/structure/B14173286.png)
![5-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-3-thione](/img/structure/B14173290.png)
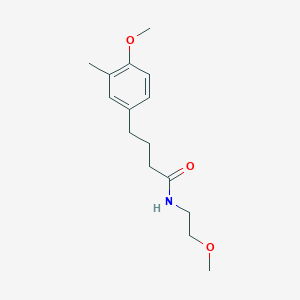
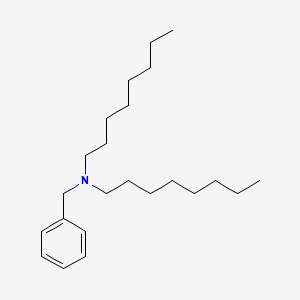
![3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1H-indole](/img/structure/B14173328.png)
